

Navigating the C11H14O4 Isomeric Landscape: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Cat. No.:	B136783

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An In-depth Exploration of Methyl (3,4-dimethoxyphenyl)acetate and Sinapyl Alcohol for Drug Development and Plant Biochemistry

The molecular formula C11H14O4 represents a fascinating intersection of synthetic chemistry and natural product biochemistry. This guide provides an in-depth technical exploration of two prominent isomers: the synthetic building block Methyl (3,4-dimethoxyphenyl)acetate and the naturally occurring monolignol, Sinapyl Alcohol. Authored for researchers, scientists, and drug development professionals, this document delves into the synthesis, analysis, and application of these compounds, offering field-proven insights and detailed experimental protocols.

Part 1: Methyl (3,4-dimethoxyphenyl)acetate: A Versatile Scaffold in Medicinal Chemistry

Methyl (3,4-dimethoxyphenyl)acetate, with the IUPAC name methyl 2-(3,4-dimethoxyphenyl)acetate, is a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its structure, featuring a catechol diether moiety, is a common motif in many biologically active molecules.

Physicochemical Properties and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of Methyl (3,4-dimethoxyphenyl)acetate is crucial for its application in synthesis and analysis.

Property	Value	Source
IUPAC Name	methyl 2-(3,4-dimethoxyphenyl)acetate	NIST
Molecular Formula	C11H14O4	NIST
Molecular Weight	210.23 g/mol	NIST
Appearance	Light yellow to yellow to brown liquid	Sigma-Aldrich [1]
Purity	>98.0% (GC)	TCI
Storage	Refrigerator	Sigma-Aldrich [1]

The structural elucidation of Methyl (3,4-dimethoxyphenyl)acetate is routinely achieved through a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework.
- Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight and provides characteristic fragmentation patterns for identification.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the ester carbonyl and the aromatic ether linkages.

Synthesis Protocol: Fischer-Speier Esterification

The synthesis of Methyl (3,4-dimethoxyphenyl)acetate is commonly achieved through the Fischer-Speier esterification of 3,4-dimethoxyphenylacetic acid with methanol, using a strong acid catalyst. This method is favored for its robustness and scalability.

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Caption: Workflow for the synthesis of Methyl 3,4-dimethoxycinnamate via Fischer Esterification.[2]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dimethoxyphenylacetic acid in an excess of anhydrous methanol. The use of excess methanol serves to shift the reaction equilibrium towards the product side, maximizing the yield.[2]
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. This strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2]
- Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
- Work-up: After completion, cool the reaction mixture and pour it into cold water. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.
- Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Methyl (3,4-dimethoxyphenyl)acetate.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for assessing the purity and confirming the identity of Methyl (3,4-dimethoxyphenyl)acetate.

- **Sample Preparation:** Prepare a dilute solution of the synthesized ester in a volatile organic solvent, such as ethyl acetate.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the sample into the GC injector port.
- **Gas Chromatography:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.
- **Mass Spectrometry:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass-to-charge ratios of the ions are detected, generating a mass spectrum that serves as a molecular fingerprint. The interpretation of the fragmentation pattern allows for the confirmation of the structure.^[3]

Applications in Drug Development

Methyl (3,4-dimethoxyphenyl)acetate serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. The 3,4-dimethoxyphenyl motif is present in numerous approved drugs and clinical candidates, contributing to their binding affinity and pharmacokinetic properties.^[4] Its utility lies in its ability to be readily modified at the ester functionality or the aromatic ring, allowing for the generation of diverse molecular libraries for drug discovery.^{[5][6][7][8]}

Part 2: Sinapyl Alcohol: A Key Monomer in Lignin Biosynthesis and a Bioactive Natural Product

Sinapyl alcohol, with the IUPAC name 4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol, is a monolignol derived from the phenylpropanoid pathway in plants. It is a primary precursor to syringyl (S) lignin, a major component of the plant cell wall.^[9]

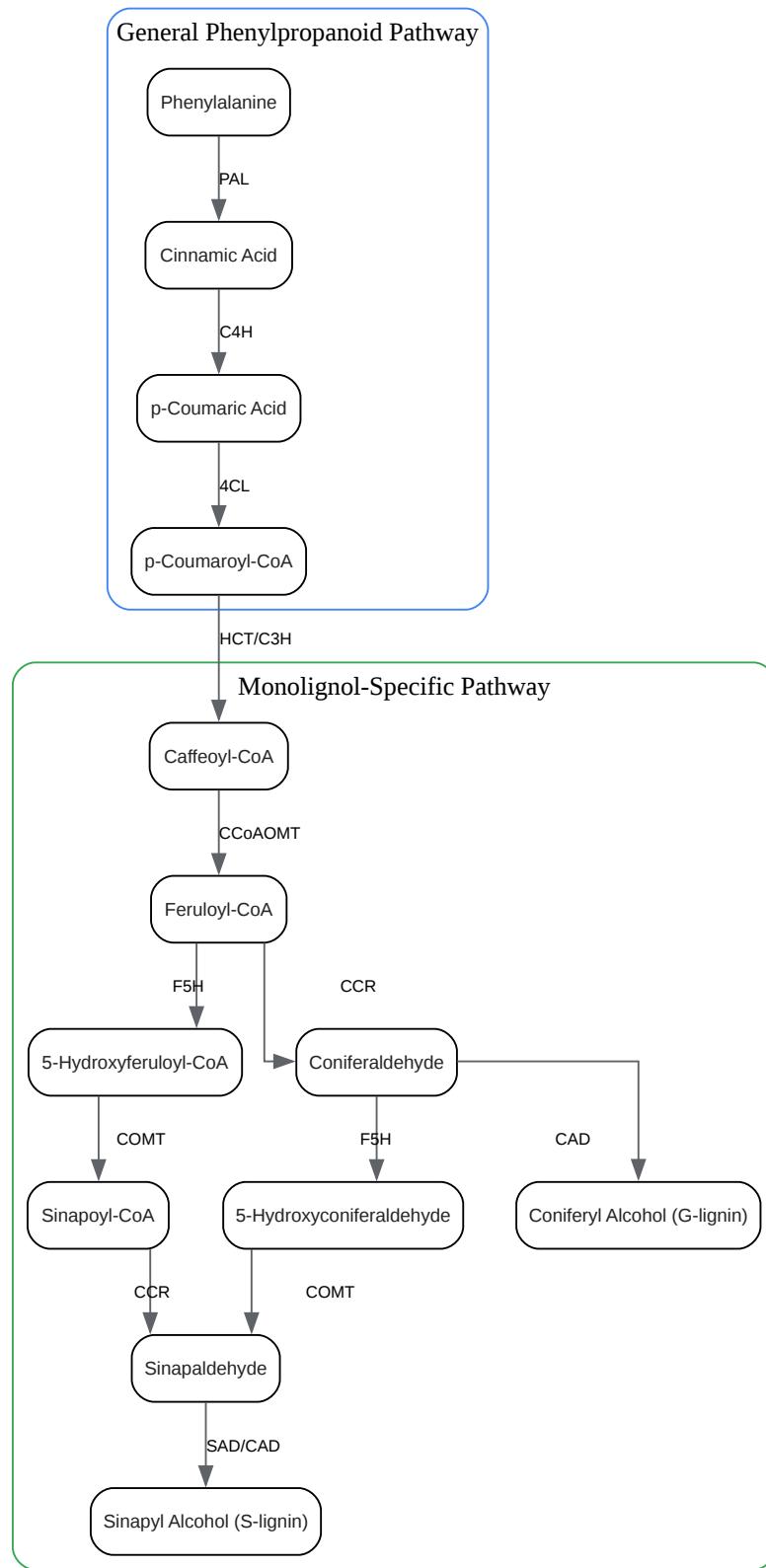
Physicochemical Properties and Spectroscopic Data

Property	Value	Source
IUPAC Name	4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol	PubChem
Molecular Formula	C11H14O4	PubChem
Molecular Weight	210.23 g/mol	PubChem
Appearance	Colorless solid	Wikipedia[9]
Melting Point	61-65 °C	Wikipedia[9]

The structure of sinapyl alcohol can be confirmed using various spectroscopic methods, with NMR and MS being the most definitive.

Biosynthesis of Sinapyl Alcohol: The Phenylpropanoid Pathway

Sinapyl alcohol is synthesized in plants through a series of enzymatic reactions known as the phenylpropanoid pathway. This pathway converts phenylalanine into a variety of important secondary metabolites, including monolignols.



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Caption: Simplified overview of the lignin biosynthesis pathway leading to sinapyl alcohol.

Synthesis and Extraction of Sinapyl Alcohol

While sinapyl alcohol can be extracted from plant sources, chemical synthesis offers a more controlled and scalable approach for research purposes. A common synthetic route involves the reduction of sinapaldehyde.

A facile and efficient method for the synthesis of sinapyl alcohol is the reduction of commercially available sinapaldehyde using sodium borohydride.[\[10\]](#)

- **Dissolution:** Dissolve sinapaldehyde in ethyl acetate.
- **Reduction:** Add sodium borohydride to the solution and stir at room temperature.
- **Work-up:** Quench the reaction with water and wash with a saturated ammonium chloride solution.
- **Isolation:** Separate the organic layer, dry it over magnesium sulfate, and evaporate the solvent to obtain sinapyl alcohol. This method is advantageous due to its high yield and the commercial availability of the starting material.[\[10\]](#)

Biological Activities and Experimental Protocols

Recent studies have highlighted the anti-inflammatory and antinociceptive properties of sinapyl alcohol, making it a compound of interest for drug discovery.

This protocol assesses the ability of sinapyl alcohol to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

- **Cell Culture:** Culture RAW 264.7 macrophage cells in a suitable medium.
- **Treatment:** Seed the cells in a 96-well plate and treat with various concentrations of sinapyl alcohol for a specified period.
- **Stimulation:** Induce an inflammatory response by adding LPS to the cell cultures.
- **Quantification of Inflammatory Mediators:** Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) and nitric oxide (NO) using ELISA and the Griess reagent, respectively.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

The hot plate test is a standard behavioral assay to evaluate the central analgesic effects of a compound.[16]

- Animal Acclimatization: Acclimatize the mice to the experimental environment.
- Compound Administration: Administer sinapyl alcohol or a control substance to the mice.
- Hot Plate Test: Place each mouse on a hot plate maintained at a constant temperature (e.g., 50-55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).[17] [18]
- Data Analysis: An increase in the latency period compared to the control group indicates an antinociceptive effect.

Conclusion

The isomers of C₁₁H₁₄O₄, exemplified by Methyl (3,4-dimethoxyphenyl)acetate and Sinapyl Alcohol, represent the diverse and rich landscape of organic chemistry. While the former serves as a testament to the power of synthetic chemistry in creating valuable building blocks for drug discovery, the latter highlights the intricate biosynthetic pathways in nature that produce compounds with significant biological activities. This guide provides a foundational understanding and practical protocols for researchers to explore and utilize these fascinating molecules in their respective fields.

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